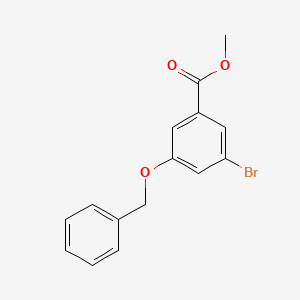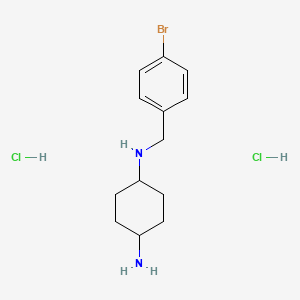
(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Self-Assembly and Structural Analysis
Research has demonstrated the use of semirigid vicinal diamines, similar to the core structure of the specified compound, in the design and synthesis of higher-order tubular constructs. These constructs are based on noncyclic bis-D- and L-tripeptides that self-assemble into helical open-ended tubular superstructures, facilitated by extensive hydrogen bonding. This finding illustrates the potential of such diamines in the development of novel materials with specific molecular architectures (Hanessian et al., 2008).
Catalysis and Polymerization
Tetradentate nitrogen ligands, incorporating structures similar to the diamine , have been explored for their role in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate. These studies highlight the efficiency of such ligands in catalyzing polymerization, thus pointing to their application in materials science for the synthesis of polymers with specific properties (Ibrahim et al., 2004).
Bromination and Oxygenation of Organic Compounds
Further applications involve the catalytic bromination and oxygenation of organic compounds. Complexes containing Schiff base ligands derived from similar diamines have been shown to catalyze these reactions effectively. Such processes are crucial for organic synthesis, indicating the role of these compounds in facilitating specific transformations that could lead to the development of novel organic molecules (Si et al., 2011).
Synthesis and Properties of Polyimides
Diamines with cyclohexane structures have also been utilized in the synthesis of organosoluble polyimides. These polyimides exhibit excellent solubility and thermal stability, making them suitable for applications in advanced materials, particularly in areas requiring materials that can withstand high temperatures while maintaining structural integrity (Yang et al., 2004).
Enantioselective Synthesis
The structure of the specified compound is also relevant to the field of asymmetric synthesis. Research into enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes, catalyzed by nickel(II)-diamine complexes, underscores the potential of such diamines in stereochemical control. This area of research is vital for the development of pharmaceuticals and agrochemicals with high enantiomeric purity (Evans et al., 2007).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.
将来の方向性
This would involve a discussion of the potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
特性
IUPAC Name |
4-N-[(4-bromophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13;;/h1-4,12-13,16H,5-9,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEHFLAAAUXQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=C(C=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

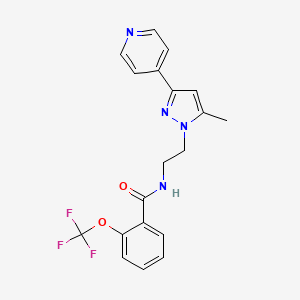
![N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide](/img/structure/B2559478.png)
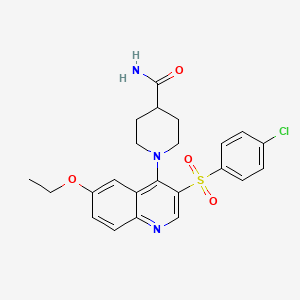
![5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2559481.png)
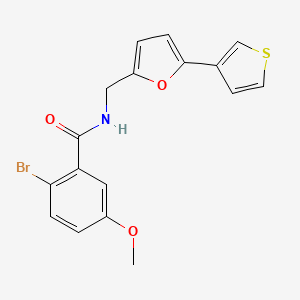
![(E)-3-(2-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2559486.png)
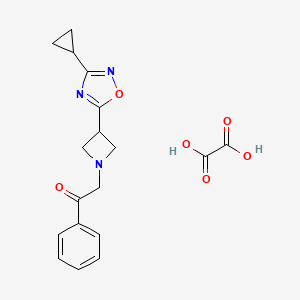
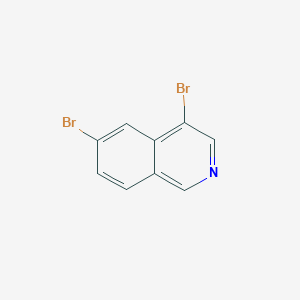
![tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2559490.png)
![(2S)-4-methyl-2-[(11bS)-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]pentanoic acid](/img/structure/B2559492.png)
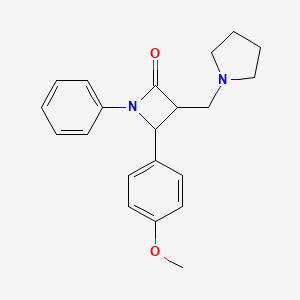
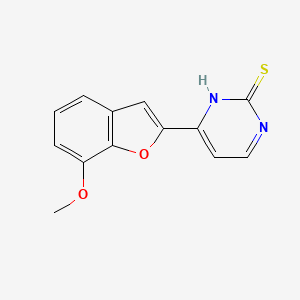
![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2559498.png)
